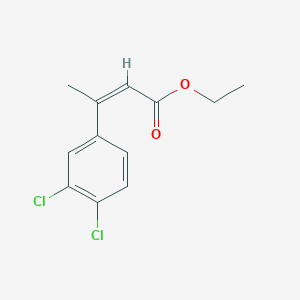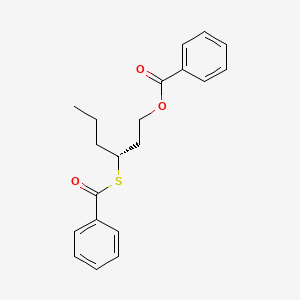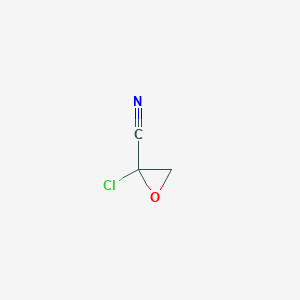
2-Chlorooxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorooxirane-2-carbonitrile is a chemical compound with the molecular formula C3H2ClNO. It is characterized by the presence of a three-membered oxirane ring, a nitrile group, and a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlorooxirane-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with sodium cyanide in the presence of a base. This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to achieve high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorooxirane-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxirane derivatives or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Catalysts such as tertiary amines or Lewis acids.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles.
Ring-Opening Reactions: Formation of β-hydroxy nitriles.
Oxidation and Reduction: Formation of oxirane derivatives or amines.
Wissenschaftliche Forschungsanwendungen
2-Chlorooxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chlorooxirane-2-carbonitrile involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2H-chromene-3-carbonitrile: Similar in having a nitrile group but differs in the presence of a chromene ring.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and nitrile group but has a quinoline ring instead of an oxirane ring.
Uniqueness
2-Chlorooxirane-2-carbonitrile is unique due to its three-membered oxirane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
916141-26-9 |
|---|---|
Molekularformel |
C3H2ClNO |
Molekulargewicht |
103.51 g/mol |
IUPAC-Name |
2-chlorooxirane-2-carbonitrile |
InChI |
InChI=1S/C3H2ClNO/c4-3(1-5)2-6-3/h2H2 |
InChI-Schlüssel |
NHCMUGGWGYAEOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



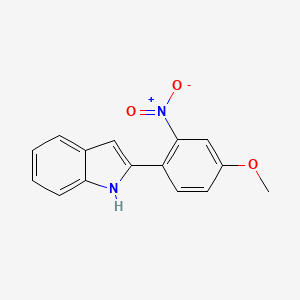
![4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine](/img/structure/B12602449.png)
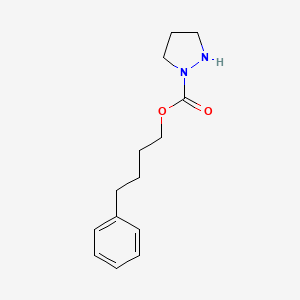
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
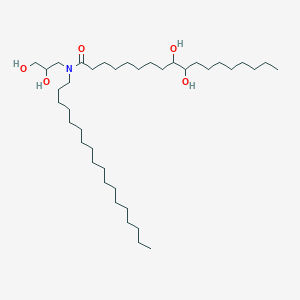
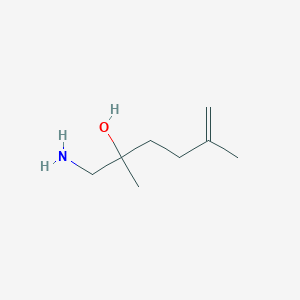
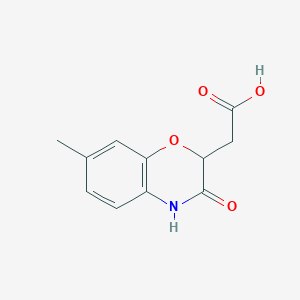
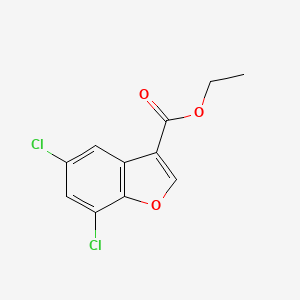
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
